3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(3-aminophenyl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-7-2-1-3-8(6-7)13-9(14)4-5-12-10(13)15/h1-3,6H,4-5,11H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWIPDZKTXWPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Biginelli Reaction and Its Modifications
The classical Biginelli reaction involves a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions to yield dihydropyrimidinone derivatives. For 3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione, the aldehyde component is typically a 3-aminobenzaldehyde or its derivative.
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- Aromatic aldehyde (3-aminobenzaldehyde)
- β-Ketoester (e.g., ethyl acetoacetate)
- Urea (or thiourea)
- Acid catalyst (e.g., concentrated HCl, sulfuric acid, or solid acid catalysts)
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- Solvent: Ethanol or solvent-free conditions
- Temperature: Reflux or microwave-assisted heating
- Catalyst: Mineral acids or heterogeneous catalysts such as bismuth nitrate, lanthanum oxide, or polyoxometalates
Mechanism:
The reaction proceeds through initial formation of an iminium ion from the aldehyde and urea, followed by nucleophilic attack by the β-ketoester, cyclization, and dehydration to form the dihydropyrimidinone ring.
- Simple, one-pot synthesis
- Moderate to good yields
- Amenable to structural diversity by varying aldehyde and β-ketoester
- Lower yields with sterically hindered or substituted aldehydes
- Harsh acidic conditions sometimes required
- Side reactions possible under strong acid or prolonged heating
Modified Biginelli-Type Syntheses Using Alternative Catalysts and Conditions
To improve efficiency, yield, and substrate scope, several modifications to the classical Biginelli reaction have been developed:
Use of Solid Acid Catalysts and Green Catalysts:
- Natural minerals such as granite and quartz have been used as reusable catalysts, offering an environmentally friendly approach with good yields.
- Polyoxometalates (Keggin and Dawson types) have been employed as acid catalysts under reflux in ethanol or acetonitrile, enhancing reaction rates and yields.
- Lanthanum oxide catalysis under microwave irradiation in solvent-free conditions has yielded up to 98% product in seconds.
Specific Protocols for this compound
While general dihydropyrimidinone syntheses are well documented, specific preparation of this compound involves:
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- 3-Aminobenzaldehyde as the aldehyde component
- Ethyl acetoacetate as the β-ketoester
- Urea as the nitrogen source
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- Mix 3-aminobenzaldehyde, ethyl acetoacetate, and urea in ethanol.
- Add an acid catalyst (e.g., HCl, p-toluenesulfonic acid, or bismuth nitrate).
- Heat under reflux or apply microwave irradiation (e.g., 80–100 °C for 30 min to 1 hour).
- Upon completion, cool and isolate the product by filtration or extraction.
- Purify by recrystallization or chromatography.
Summary Table of Preparation Methods
Research Findings and Notes
The efficiency of the Biginelli reaction is highly dependent on the nature of the aldehyde and urea components, with steric hindrance and electronic effects influencing yields.
Microwave and ultrasound irradiation significantly reduce reaction times and improve yields compared to classical heating.
Use of natural mineral catalysts such as granite and quartz offers a sustainable and cost-effective alternative to traditional acid catalysts.
Modifications in the urea counterpart (e.g., guanidine derivatives) allow access to diverse dihydropyrimidine derivatives, potentially including this compound analogs with varied biological activities.
The in situ generation of aldehydes from benzyl halides under microwave conditions expands the synthetic utility of the method and may be adapted for amino-substituted benzaldehydes.
Chemical Reactions Analysis
Biginelli Reaction Variants
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Conditions : Ethanol reflux with acetic acid catalyst (8–12 hours)
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Reactants :
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3-Aminobenzaldehyde
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Ethyl acetoacetate
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Urea/thiourea
-
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Yield : 65–78% (optimized with microwave-assisted protocols)
Nucleophilic and Electrophilic Reactions
The aminophenyl and carbonyl groups drive reactivity:
Alkylation
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Target Site : N1 and N3 positions of the pyrimidine ring
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Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride)
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Conditions : K₂CO₃ in DMF, 60°C
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Products : N-Alkylated derivatives with retained antitumor activity
Table 2: Alkylation Outcomes
| Reagent | Product | Yield (%) |
|---|---|---|
| CH₃I | N1-Methyl derivative | 82 |
| C₆H₅CH₂Cl | N3-Benzyl derivative | 75 |
Acylation
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Reagents : Acetyl chloride, benzoyl chloride
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Conditions : Pyridine base, RT
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Products : Acetylated/benzoylated derivatives at the amine group
Oxidation of the Dihydropyrimidine Core
Reduction of the Carbonyl Groups
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Reagents : NaBH₄/LiAlH₄
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Outcome : Selective reduction of C4 carbonyl to hydroxyl group (yield: 68%)
Suzuki-Miyaura Coupling
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Site : Para-position of the aminophenyl group
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Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C
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Products : Biaryl derivatives with enhanced EGFR inhibition (IC₅₀: 1.97 μM)
Table 3: Coupling Partners and Outcomes
| Boronic Acid | Product | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | 4'-Methoxy-biphenyl derivative | 85 |
| 3-Nitrophenyl | 3'-Nitro-biphenyl derivative | 72 |
Coordination Chemistry
The compound forms stable complexes with transition metals:
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Metal Ions : Fe²⁺, Cu²⁺, Zn²⁺
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Ligand Sites : Pyrimidine carbonyl oxygen and amine nitrogen
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Applications : Catalytic activity in oxidation reactions (e.g., benzyl alcohol → benzaldehyde)
Enzyme Inhibition
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Targets : EGFR, VEGFR-2
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Mechanism : Competitive binding at ATP-binding pockets via H-bonding (NH and C=O groups)
Apoptosis Induction
Stability and Degradation
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Photodegradation : UV light (254 nm) induces ring-opening via C4 carbonyl cleavage
Comparative Reactivity Insights
| Reaction Type | 3-(3-Aminophenyl) Derivative | Parent Dihydropyrimidine |
|---|---|---|
| Alkylation Rate | Faster (due to –NH₂ activation) | Slower |
| Oxidation Resistance | Higher (stabilized by aryl) | Lower |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione exhibits promising anticancer properties. In vitro studies have shown effectiveness against several cancer cell lines:
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF7 | Breast Adenocarcinoma | 15.2 |
| A2780 | Ovarian Carcinoma | 12.5 |
| HepG2 | Liver Hepatocellular Carcinoma | 10.8 |
The mechanism of action is believed to involve the inhibition of specific enzymes related to cell proliferation, leading to reduced tumor growth and induction of apoptosis through caspase activation pathways .
Antimicrobial Properties
The compound also shows antimicrobial activity against various pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 µg/mL |
| Escherichia coli | Bactericidal | 16 µg/mL |
| Candida albicans | Fungicidal | 64 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents .
Mechanistic Studies
The interaction of this compound with biological targets is a key area of research. Studies indicate that it can modulate the activity of certain enzymes and receptors, which may lead to various therapeutic effects. For instance, it has been implicated in the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
Structure-Activity Relationships (SAR)
The unique aminophenyl substitution on the dihydropyrimidine scaffold allows for extensive SAR studies. Variations in substituents can significantly alter biological activity and selectivity for specific targets, making this compound a valuable scaffold for drug design .
Material Science
Due to its unique chemical properties, this compound is being explored in the development of new materials such as polymers and dyes. Its heterocyclic structure can enhance the thermal stability and mechanical properties of polymer matrices .
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of various dihydropyrimidine derivatives highlighted that modifications at the C4 position could enhance cytotoxicity against MCF7 cells. The study utilized a series of synthesized derivatives based on the core structure of this compound and evaluated their effects on cell viability and apoptosis induction .
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial screening of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The study confirmed that specific derivatives exhibited lower MIC values than traditional antibiotics, suggesting potential therapeutic applications in treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione to key analogs, focusing on substituent effects, electronic properties, and biological relevance.
Substituent Effects on the Phenyl Ring
- 1-(3-Bromophenyl)dihydropyrimidine-2,4(1H,3H)-dione (): The bromine substituent is electron-withdrawing, reducing the phenyl ring’s electron density compared to the amino group in the target compound. This difference may decrease nucleophilic aromatic interactions but enhance halogen bonding in biological systems.
- 1-(3-Nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione (): The nitro group (−NO₂) is strongly electron-withdrawing, further deactivating the phenyl ring.
3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione ():
The methoxy (−OCH₃) group is moderately electron-donating, similar to −NH₂ but less basic. This substitution may improve metabolic stability compared to −NH₂, which is prone to deamination .
Substituent Position and Core Modifications
- 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (): The amino group is located on the pyrimidine core rather than the phenyl ring.
- 6-[(3-Phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione (): A flexible phenylpropyl chain replaces the rigid phenyl group. The increased hydrophobicity and conformational freedom may enhance membrane permeability but reduce target specificity .
Electronic and Functional Group Comparisons
- In contrast, the −NH₂ group in the target compound improves solubility and hydrogen-bonding capacity .
- (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (): The styryl group introduces π-conjugation, enabling interactions with hydrophobic enzyme pockets. The nitro group (−NO₂) here acts as a key pharmacophore for lumazine synthase inhibition, whereas −NH₂ may favor different binding modes .
Enzyme Inhibition and Receptor Binding
- Miricorilant (): A pyrimidinedione-based glucocorticoid receptor antagonist with a trifluoromethylphenyl group. The bulky substituents confer steric hindrance, contrasting with the smaller −NH₂ group in the target compound, which may allow tighter binding to less sterically constrained targets .
- Lumazine Synthase Inhibitors (): Nitro-substituted analogs demonstrate micromolar inhibition (e.g., 26 , Kᵢ = 3.7 µM), highlighting the importance of electron-withdrawing groups for enzyme binding. The −NH₂ group’s electron-donating nature may redirect inhibitory activity toward alternate targets .
Metabolic and Physicochemical Properties
- Hydrogen Bonding: The −NH₂ group enhances water solubility and hydrogen-bond donor capacity (2 donors vs. 0 for −CF₃ or −Br analogs), critical for oral bioavailability .
- Metabolic Stability: Amino groups are susceptible to oxidative deamination, whereas −OCH₃ or −CF₃ substituents resist common metabolic pathways .
Data Tables
Table 1. Structural and Electronic Comparison
| Compound | Substituent | Electronic Effect | Key Properties |
|---|---|---|---|
| 3-(3-Aminophenyl)dihydropyrimidine-2,4-dione | −NH₂ (para) | Electron-donating | High solubility, H-bond donor |
| 1-(3-Bromophenyl)dihydropyrimidine-2,4-dione | −Br (para) | Electron-withdrawing | Halogen bonding potential |
| 1-(3-Nitrophenyl)dihydropyrimidine-2,4-dione | −NO₂ (para) | Strongly withdrawing | Enzyme inhibition (e.g., lumazine synthase) |
| 6-(Trifluoromethyl)pyrimidine-2,4-dione | −CF₃ (C6) | Withdrawing/lipophilic | Enhanced membrane permeability |
Biological Activity
3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the dihydropyrimidine class, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. The molecular formula for this compound is C10H11N3O2, with a molecular weight of 205.21 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- MCF7 (breast adenocarcinoma)
- A2780 (ovarian carcinoma)
- HepG2 (liver hepatocellular carcinoma)
The compound's mechanism of action is believed to involve the inhibition of specific enzymes related to cell proliferation, leading to reduced tumor growth. For instance, studies have shown that certain derivatives of dihydropyrimidines can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. In vitro assays have indicated effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Mechanistic Insights
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways associated with cancer progression and microbial resistance.
The unique aminophenyl substitution enhances its binding affinity to these targets, making it a valuable scaffold for drug development .
Study on Anticancer Activity
A study conducted by Udayakumar et al. evaluated various dihydropyrimidine derivatives for their cytotoxic effects against cancer cell lines. The results indicated that this compound exhibited an IC50 value of approximately 4.5 µmol/L against MCF7 cells, indicating potent activity compared to control compounds .
Antimicrobial Evaluation
Another research effort focused on the antimicrobial properties of this compound revealed that it was particularly effective against E. coli and S. aureus strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like ciprofloxacin and tetracycline .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Dihydropyrimidine | High (IC50 = 4.5 µmol/L) | Effective against E. coli and S. aureus |
| Pyrido[2,3-d]pyrimidine derivatives | Pyrimidine derivative | Moderate | Variable |
| Pyrazolo[3,4-b]pyridine derivatives | Pyridine derivative | High | High |
This table illustrates the relative biological activities of this compound compared to similar compounds in terms of anticancer and antimicrobial efficacy.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 3-(3-aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione derivatives?
- Methodological Answer : Utilize condensation reactions under reflux conditions with catalysts like acetic acid or potassium carbonate. For example, in the synthesis of structurally similar 3-hydroxypyrimidine-2,4-dione derivatives (e.g., compound 8g in ), yields up to 87% were achieved using biphenyl carbonyl precursors and controlled stoichiometry. Reaction parameters such as temperature (80–100°C), solvent polarity (DMF or ethanol), and alkylation reagent choice (benzyl chlorides or chloroacetamides) critically influence yield. NMR and HRMS should be employed to confirm intermediate purity before proceeding to alkylation steps .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound analogs?
- Methodological Answer : Combine NMR and NMR to resolve aromatic protons and carbonyl groups. For instance, in , NMR signals at δ 4.91 (s, 1H) and 1.19 ppm (t, 3H) confirmed cyclopropyl and ethyl substituents in pyrimidine-dione derivatives. High-resolution mass spectrometry (HRMS) with ESI- ionization provides molecular weight validation (e.g., m/z [M+H] = 196.2 for compound 18c). Cross-validate with melting points (e.g., 186–187°C for 18c) to ensure crystallinity and purity .
Q. How can alkylation reactions be tailored to introduce diverse substituents on the pyrimidine-dione core?
- Methodological Answer : Use benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base (). For example, alkylation of thieno[2,3-d]pyrimidine-2,4-dione with 2-fluorophenylmethyl groups achieved regioselective N1-substitution. Monitor reaction progress via TLC and isolate products via column chromatography (silica gel, ethyl acetate/hexane gradients). Adjust reaction time (6–12 hours) and temperature (60–80°C) to minimize byproducts .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the biological activity of this compound derivatives?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically varying substituents on the phenyl ring (e.g., electron-withdrawing groups like -CN or -Cl vs. electron-donating groups like -OCH). For example, in , compound 8i (4’-cyano-substituted) showed distinct reactivity compared to 8h (4’-methoxy). Use computational tools (e.g., DFT) to calculate Hammett constants and correlate with experimental IC values in target assays (e.g., HIV Rev inhibition) .
Q. What computational strategies can predict reaction pathways for novel dihydropyrimidine-dione derivatives?
- Methodological Answer : Implement quantum chemical calculations (e.g., Gaussian 09) to map transition states and intermediates. As demonstrated in , ICReDD’s reaction path search methods combine density functional theory (DFT) and machine learning to identify optimal conditions for alkylation or acylation. Validate predictions with microkinetic modeling and experimental screening (e.g., varying solvents, catalysts) .
Q. How can researchers resolve contradictions in reported synthetic protocols for dihydropyrimidine-diones?
- Methodological Answer : Perform comparative studies using alternative reagents or reaction conditions. For example, if alkylation with propyl iodide () yields lower purity than ethyl iodide, optimize by introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis. Use NMR to detect regioisomers (e.g., N1 vs. N3 alkylation) and adjust protecting groups (e.g., tert-butyloxycarbonyl) to enhance selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
